molecular formula C11H14N2O2S B11960692 1H-1,3-Benzimidazole, 1-ethyl-2-methyl-5-(methylsulfonyl)- CAS No. 21355-85-1

1H-1,3-Benzimidazole, 1-ethyl-2-methyl-5-(methylsulfonyl)-

Cat. No.: B11960692
CAS No.: 21355-85-1
M. Wt: 238.31 g/mol
InChI Key: KMUAUEUWMWQETL-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-5-(methylsulfonyl)-1H-benzimidazole is a chemical compound with the molecular formula C11H14N2O2S. It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities. Benzimidazole derivatives are often used in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-methyl-5-(methylsulfonyl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methylbenzimidazole.

    Ethylation: The 2-methylbenzimidazole is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Sulfonylation: The ethylated product is subsequently sulfonylated using methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methyl-5-(methylsulfonyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: The major product is often a sulfone derivative.

    Reduction: The major product is typically a reduced benzimidazole derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted benzimidazole derivatives.

Scientific Research Applications

1-Ethyl-2-methyl-5-(methylsulfonyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-ethyl-2-methyl-5-(methylsulfonyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity. The exact pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

    1-Ethyl-2-methyl-5-nitrobenzimidazole: Known for its antimicrobial properties.

    1-Ethyl-2-methyl-5-chlorobenzimidazole: Used in the synthesis of pharmaceuticals.

    1-Ethyl-2-methyl-5-(ethylsulfonyl)-benzimidazole: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.

Uniqueness: 1-Ethyl-2-methyl-5-(methylsulfonyl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfonyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

21355-85-1

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

1-ethyl-2-methyl-5-methylsulfonylbenzimidazole

InChI

InChI=1S/C11H14N2O2S/c1-4-13-8(2)12-10-7-9(16(3,14)15)5-6-11(10)13/h5-7H,4H2,1-3H3

InChI Key

KMUAUEUWMWQETL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)S(=O)(=O)C)C

Origin of Product

United States

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